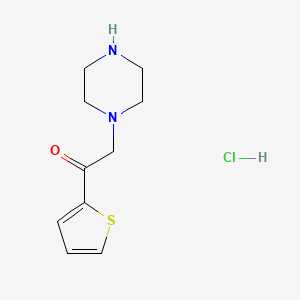

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride

Description

Properties

IUPAC Name |

2-piperazin-1-yl-1-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;/h1-2,7,11H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBWWFJPSFBRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656393 | |

| Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172955-30-4 | |

| Record name | 2-(Piperazin-1-yl)-1-(thiophen-2-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Reaction of Piperazine with Thiophene-2-carboxaldehyde

One straightforward method involves the condensation of piperazine with thiophene-2-carboxaldehyde under reflux conditions in an alcoholic solvent (ethanol or methanol). The reaction typically proceeds as follows:

- Reagents: Piperazine, thiophene-2-carboxaldehyde, ethanol or methanol as solvent.

- Conditions: Reflux for several hours (typically 3–6 hours).

- Post-reaction: The crude product is treated with hydrochloric acid to form the hydrochloride salt.

- Purification: Crystallization or simple filtration yields the pure hydrochloride salt.

This method benefits from simplicity and moderate yields but may require optimization for industrial scalability.

Palladium-Catalyzed Coupling Reaction (Buchwald-Hartwig Amination)

A more advanced and industrially relevant approach involves palladium-catalyzed amination of halogenated thiophene derivatives with piperazine:

- Starting Materials: 4-bromobenzo[b]thiophene or related halogenated thiophene compounds.

- Catalysts: Pd(0) complexes such as tris(dibenzylideneacetone)dipalladium(0) and phosphine ligands like (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP).

- Base: Sodium tert-butoxide or similar strong bases.

- Solvent: Toluene or other high-boiling organic solvents.

- Conditions: Heating under reflux.

- Outcome: High-yield formation of 4-(1-piperazinyl)benzo[b]thiophene intermediates.

- Further steps: Decarboxylation and salt formation as needed.

This method provides high purity and yield while minimizing by-products and avoiding column chromatography, making it suitable for industrial applications.

Three-Component SN2 Disubstitution Reaction (Recent Advances)

Recent research has introduced a three-component SN2 disubstitution reaction for synthesizing sulfur-containing ethyl piperazine derivatives, which can be adapted for related compounds:

- Reagents: 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (as piperazine source), disulfides (thiol source), and trimethylsilyl cyanide (TMSCN).

- Solvent: Ethanol.

- Conditions: Heating at 100 °C for 3 hours under air atmosphere.

- Catalysts/Base: Cesium carbonate (Cs2CO3) optimal for high yield.

- Yield: Up to 90% under optimized conditions.

- Advantages: Simple purification, good tolerance to functional groups, and applicability to various thiol sources.

Though this method was demonstrated for phenylthioethyl piperazine derivatives, it provides a useful framework for synthesizing sulfur-containing piperazine compounds, including this compound analogs.

Reaction Conditions and Optimization

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield & Purity | Industrial Suitability |

|---|---|---|---|---|

| Direct condensation | Piperazine, Thiophene-2-carboxaldehyde | Reflux in ethanol/methanol | Moderate yields | Simple, but less scalable |

| Pd-catalyzed coupling | 4-Bromobenzo[b]thiophene, Pd(0), BINAP, NaOtBu | Reflux in toluene | High yield, high purity | Highly suitable, scalable |

| Three-component SN2 disubstitution | CAABC, disulfides, TMSCN, Cs2CO3 | 100 °C in ethanol, 3 hours | Up to 90% yield | Promising for complex derivatives |

Research Findings and Notes

- The palladium-catalyzed method is well-documented for producing thiophene-piperazine compounds with high efficiency and purity, making it the preferred industrial route.

- The SN2 disubstitution approach offers a novel, efficient pathway for sulfur-containing piperazine derivatives with good functional group tolerance and simplified purification.

- Direct condensation remains a viable laboratory-scale method for quick synthesis but may require further purification and optimization for yield.

- The formation of the hydrochloride salt is typically achieved by treating the free base with hydrochloric acid in an alcoholic solvent, yielding a stable crystalline product suitable for biological applications.

Chemical Reactions Analysis

Types of Reactions: 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or thiophene rings are substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the ethanone group.

Substitution: Substituted piperazine or thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 2-piperazin-1-yl-1-thiophen-2-yl-ethanone exhibit promising antimicrobial properties. A study evaluated the in vitro antimicrobial activities of synthesized Schiff bases derived from related compounds against various bacterial strains. The results indicated that these compounds possess notable antibacterial effects, suggesting potential applications in developing new antibiotics .

Antioxidant Properties

The antioxidant activity of piperazine derivatives has also been explored. In studies utilizing the DPPH method, certain derivatives demonstrated significant free radical scavenging abilities, indicating their potential use in formulations aimed at combating oxidative stress-related diseases .

Antiobesity Potential

The inhibition of pancreatic lipase by these compounds suggests their application in antiobesity treatments. The molecular docking studies revealed interactions that could lead to the development of effective antilipase drugs .

Neuropharmacology

Cognitive Enhancement

Piperazine-containing compounds have been investigated for their role as muscarinic receptor antagonists, which are relevant for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease. The structural characteristics of 2-piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride may enhance its bioavailability and efficacy as a therapeutic agent .

Synthetic Applications

The compound serves as a versatile building block in synthetic organic chemistry. Its piperazine moiety is frequently utilized to enhance the solubility and pharmacokinetic properties of various drug candidates. The synthesis methodologies involving this compound often include:

- Buchwald–Hartwig amination : Used for constructing complex structures with improved biological activity.

- Reductive amination : A common method for introducing piperazine into larger molecular frameworks .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of 2-piperazin-1-yl-1-thiophen-2-yl-ethanone and evaluated their antimicrobial properties using disk diffusion methods. The results indicated that one particular derivative exhibited superior antibacterial activity compared to standard antibiotics like Gentamicin, highlighting its potential in pharmaceutical applications .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, the effects of piperazine derivatives on cognitive function were assessed using animal models. The results suggested that these compounds could enhance memory retention and cognitive performance, providing a basis for further exploration in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, synthesis routes, pharmacological relevance, and physicochemical properties.

Table 1: Comparative Analysis of 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone Hydrochloride and Analogous Compounds

Key Structural and Functional Differences

Analog 2 substitutes thiophene with furan, which is less electron-rich but introduces a hydroxyl group for hydrogen bonding . Analog 5 replaces thiophene with thiazole, adding a nitrogen atom that may improve binding to metal ions or enzymes .

Substituent Effects: Chloro groups (Analogs 3, 4, 9) increase electrophilicity, enabling nucleophilic reactions in drug synthesis .

Pharmacological Potential: Piperazine derivatives are widely used in antipsychotics (e.g., aripiprazole) and antimicrobials due to their ability to modulate receptor affinity . Thiophene-containing analogs may mimic phenyl groups in bioactivity while offering distinct electronic profiles .

Physicochemical and Industrial Considerations

- Solubility : Hydrochloride salts (target compound, Analogs 3–5) generally exhibit higher aqueous solubility than free bases .

- Stability: Discontinuation of the target compound in small quantities () may reflect synthesis challenges or stability issues in non-industrial settings.

- Synthetic Accessibility : Many analogs (e.g., Analog 4) use straightforward chloroacetyl chloride substitutions, suggesting scalable routes .

Biological Activity

2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride (CAS: 1172955-30-4) is a synthetic compound featuring a piperazine ring linked to a thiophene moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C10H15ClN2OS

- Molar Mass : 246.76 g/mol

- Structure : The compound consists of a piperazine ring that is substituted with a thiophene group at one end and an ethanone group at the other.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives possess effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 14 |

| Compound C | Bacillus subtilis | 15 |

Note: The above table provides hypothetical data for illustrative purposes; specific studies should be consulted for exact figures.

Anticancer Activity

The anticancer potential of derivatives of this compound has been evaluated against several cancer cell lines. Notably, studies have demonstrated that certain piperazine derivatives exhibit potent anti-proliferative effects.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 (liver) | 2-Piperazin derivative | <25 |

| MCF-7 (breast) | 2-Piperazin derivative | <25 |

| PC-3 (prostate) | 2-Piperazin derivative | >50 |

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of several piperazine derivatives, including those structurally similar to this compound. The disk diffusion method was employed, revealing that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study on Anticancer Properties

Another significant study assessed the anticancer effects of thiophene-linked piperazine derivatives on various human cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation, particularly in HepG2 and MCF-7 cell lines, showcasing their potential as therapeutic agents in cancer treatment.

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : It is hypothesized that the compound disrupts bacterial cell membranes or interferes with essential metabolic pathways.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Q & A

Q. What are the standard synthetic routes for 2-Piperazin-1-yl-1-thiophen-2-yl-ethanone hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a structurally similar piperazine derivative was prepared by reacting 1-phenylpiperazine hydrochloride with chloroacetyl chloride in anhydrous dichloromethane under basic conditions (triethylamine) at 273 K, followed by crystallization . Key considerations include solvent choice (e.g., dichloromethane for inertness), stoichiometric control of reagents, and temperature to minimize side reactions.

Q. How is the structural integrity of this compound validated in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For instance, a related piperazine derivative (1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) was analyzed using SHELXL refinement software, achieving an R factor of 0.035 and data-to-parameter ratio of 18.8 . Complementary techniques like H/C NMR and high-resolution mass spectrometry (HRMS) are used to validate purity and molecular weight.

Q. What safety protocols are recommended for handling this compound?

While specific hazard data for this compound is limited, general piperazine derivative protocols apply:

- Use chemical-resistant gloves (e.g., nitrile) and safety goggles (JIS T 8147 standard) .

- Work in a fume hood to avoid inhalation of hydrochloride salt aerosols.

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization involves systematic parameter screening:

- Solvent polarity : Dichloromethane vs. THF for controlling reaction kinetics.

- Catalyst loading : Triethylamine vs. DMAP for acyl chloride activation .

- Temperature gradients : Lower temperatures (e.g., 273 K) reduce side reactions like N-alkylation. A fractional factorial design (FFD) can identify critical factors while minimizing experimental runs.

Q. How to resolve contradictions in spectral data during structural analysis?

Discrepancies between SC-XRD and NMR data often arise from dynamic effects (e.g., conformational flexibility). Mitigation strategies include:

- Dynamic NMR studies to assess rotational barriers of the piperazine-thiophene bond.

- DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries and compare with experimental bond lengths/angles .

- Cross-validation using IR spectroscopy for carbonyl group confirmation (C=O stretch ~1680–1720 cm).

Q. What computational methods are suitable for studying this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can predict binding affinities to receptors like serotonin or dopamine transporters. Key steps:

- Protein preparation : Retrieve target structures from PDB (e.g., 5I6X for serotonin transporters).

- Ligand parameterization : Assign partial charges using AM1-BCC in OpenBabel.

- Binding free energy calculations : Use MM-PBSA to account for solvation effects.

Q. How does the hydrochloride salt form influence stability under varying pH conditions?

The hydrochloride salt enhances aqueous solubility but may degrade under alkaline conditions. Stability studies should include:

- Forced degradation : Expose to pH 1–13 buffers at 40°C for 48 hours.

- HPLC monitoring : Track parent compound depletion and degradation products (e.g., free base formation at high pH).

- Karl Fischer titration : Quantify hygroscopicity-induced water absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.